![molecular formula C14H15N3O4 B13712855 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline is an organic compound with the molecular formula C14H16N2O2. It is a white to light yellow crystalline solid that is slightly soluble in DMSO and methanol when heated . This compound is primarily used in the synthesis of high-grade organic pigments, specifically Pigment Yellow 180 .
Méthodes De Préparation
The synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves several steps. One common method includes the following steps :
Starting Materials: 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohol solvent.
Reaction Conditions: The reaction mixture is placed in a reaction vessel, nitrogen is fed for displacement, and then hydrogen is introduced. The temperature is raised to 60-100°C, and the pressure is maintained at 0.2-2 MPa.
Hydrogenation: The hydrogenation reaction is carried out until the pressure remains constant for 20-30 minutes.
Filtration and Crystallization: After the reaction, the mixture is filtered at 60-70°C to remove the catalyst and activated carbon. The filtrate is then cooled, crystallized, filtered, and dried to obtain the final product.
This method is advantageous due to its high yield (over 90%) and high purity (over 99%) of the product .
Analyse Des Réactions Chimiques
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with a nickel catalyst.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include hydrogen gas, nickel catalysts, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and nitro groups allow it to participate in various biochemical reactions, influencing molecular pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline can be compared with similar compounds such as:
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine: This compound is used as a building block for fluorescent dyes and has applications in medical research.
2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline: Known for its use in biochemistry and physiology research.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactions.
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-[2-(2-aminophenoxy)ethoxy]-4-nitroaniline |
InChI |
InChI=1S/C14H15N3O4/c15-11-3-1-2-4-13(11)20-7-8-21-14-9-10(17(18)19)5-6-12(14)16/h1-6,9H,7-8,15-16H2 |
Clé InChI |
LXWLJPUHUPXPCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
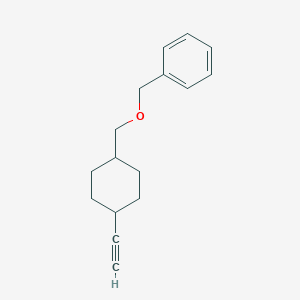

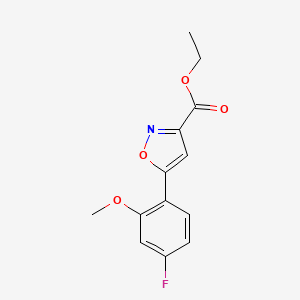
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

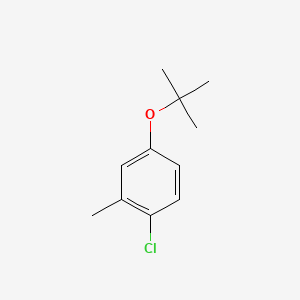



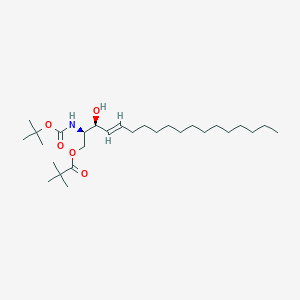
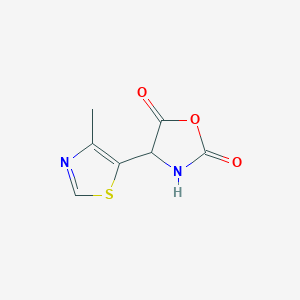
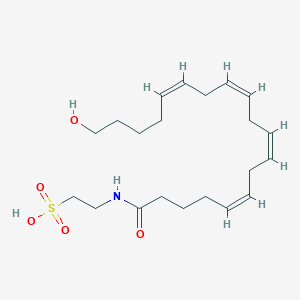
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
